![molecular formula C15H12N4O B2717507 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide CAS No. 2411227-68-2](/img/structure/B2717507.png)
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide, commonly known as CNB-001, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. CNB-001 is a derivative of curcumin, a natural compound found in turmeric, which has been shown to have neuroprotective properties. The synthesis method of CNB-001 involves the reaction of curcumin with acetylacetone and ammonium acetate, followed by further reactions to obtain the final product.
Mécanisme D'action
The exact mechanism of action of CNB-001 is not fully understood, but it is believed to involve multiple pathways. CNB-001 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. CNB-001 has also been shown to modulate the activity of various enzymes and receptors involved in neuroinflammation, such as COX-2, iNOS, and TNF-α. CNB-001 has also been shown to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and neurodegeneration. CNB-001 has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase, while reducing the levels of reactive oxygen species. CNB-001 has also been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, while increasing the levels of anti-inflammatory cytokines, such as IL-10. CNB-001 has also been shown to improve cognitive function and reduce neuronal damage in various animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CNB-001 has several advantages for lab experiments, including its high purity and stability, which make it suitable for further research and development. CNB-001 is also relatively easy to synthesize, which makes it accessible to researchers. However, CNB-001 has some limitations, including its low solubility in water, which can limit its bioavailability and efficacy. CNB-001 also has some toxicity concerns, which need to be addressed in further studies.
Orientations Futures
There are several future directions for the research and development of CNB-001. One direction is to further elucidate the exact mechanism of action of CNB-001, which can help optimize its therapeutic potential. Another direction is to investigate the efficacy of CNB-001 in various animal models of neurological disorders, as well as in clinical trials. Further studies are also needed to address the toxicity concerns of CNB-001 and to optimize its pharmacokinetics and bioavailability. Overall, CNB-001 shows great promise as a potential therapeutic agent for various neurological disorders, and further research is needed to fully realize its potential.
Méthodes De Synthèse
The synthesis of CNB-001 involves the reaction of curcumin with acetylacetone and ammonium acetate in the presence of a catalyst. The reaction leads to the formation of a pyrazole ring, which is then further modified to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of CNB-001, making it suitable for further research and development.
Applications De Recherche Scientifique
CNB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. CNB-001 has been shown to have neuroprotective properties, which can help prevent neuronal damage and improve cognitive function. CNB-001 has also been shown to have anti-inflammatory and antioxidant properties, which can help reduce inflammation and oxidative stress, both of which are associated with neurodegeneration.
Propriétés
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c1-2-6-15(20)18-14(9-16)12-10-17-19(11-12)13-7-4-3-5-8-13/h3-5,7-8,10-11,14H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVXAFZLEZJPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C#N)C1=CN(N=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 6-bromo-2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2717424.png)
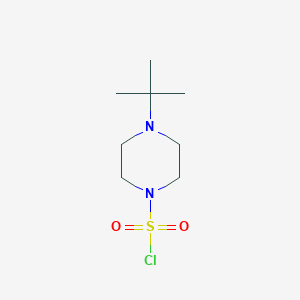
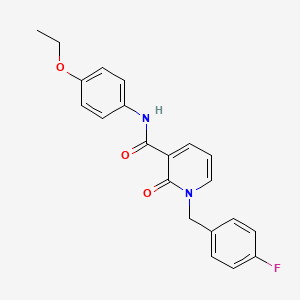
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(2-ethylphenyl)pyrrolidin-2-one hydrochloride](/img/structure/B2717428.png)
![(2R)-2-Amino-3-sulfanylpropanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2717430.png)
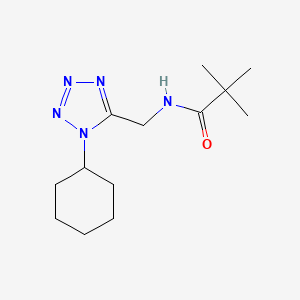
![2-[(3,4-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2717435.png)
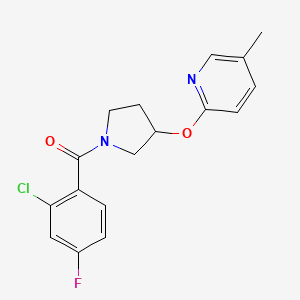
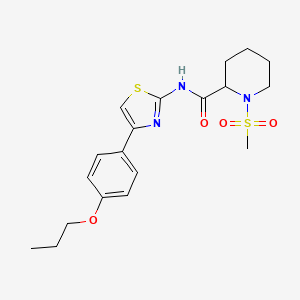
![2-benzyl-9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B2717438.png)
![3-(tert-butyl)-1-(2-fluorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2717439.png)
![2-[1,3-Dimethyl-8-(4-methyl-piperazin-1-yl)-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl]-acetamide](/img/structure/B2717440.png)
![N-(3,4-dichlorophenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2717446.png)
![3-({4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2717447.png)
